Product packaging for 1-Butanethiol(Cat. No.:CAS No. 109-79-5)

1-Butanethiol

Cat. No.: B090362
CAS No.: 109-79-5
M. Wt: 90.19 g/mol
InChI Key: WQAQPCDUOCURKW-UHFFFAOYSA-N
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Description

Contextualization of 1-Butanethiol within Organosulfur Chemistry

Organosulfur chemistry, the study of compounds containing carbon-sulfur bonds, is a vast and diverse field. Within this domain, thiols, also known as mercaptans, represent a fundamental class of compounds characterized by the presence of a sulfhydryl (-SH) group. This compound, with its straightforward alkyl chain, serves as a quintessential example of an aliphatic thiol. evitachem.comhmdb.ca Its structure, analogous to the alcohol butanol but with a sulfur atom replacing the oxygen, provides a platform for understanding the fundamental reactivity of the thiol group. chemeurope.com This includes its propensity for nucleophilic substitution reactions, a key aspect of its industrial utility. medkoo.com

The study of this compound and its derivatives, such as this compound, 4-amino-, hydrogen sulfate (B86663) (ester) and this compound, 2,4-diamino-, dihydrogen phosphate (B84403) (ester), (S)-, provides insight into the behavior of more complex organosulfur molecules. ontosight.aiontosight.ai These derivatives, which incorporate additional functional groups like amines and phosphates, are of interest for their potential applications in pharmaceutical synthesis and biochemical research. ontosight.aiontosight.ai The sodium salt of this compound, sodium butanethiolate, is another important derivative used as a source of the butanethiolate ion in various chemical reactions. ontosight.ai

Significance of this compound in Contemporary Chemical Synthesis and Applications

The significance of this compound in modern chemistry is underscored by its wide array of applications. It is a crucial intermediate in the production of various commercial products, including pesticides and plastics. medkoo.com Its distinct and potent odor has led to its use as an odorant for natural gas, enabling the detection of potentially hazardous leaks. chemeurope.commedkoo.com

In the realm of materials science, this compound and its salts are utilized in the preparation of nanoparticles and coatings. ontosight.ai The strong affinity of the sulfur atom for certain metals makes it an effective agent for modifying surfaces. ontosight.ai Furthermore, research has demonstrated the use of this compound as a model gaseous analyte for the development of fast-responding, membrane-free amperometric gas sensors. sigmaaldrich.com

The versatility of this compound extends to its role as a building block in the synthesis of more complex molecules. It serves as a key starting material for creating sulfur-containing pharmaceutical compounds. evitachem.com The reactivity of the thiol group allows for its incorporation into a variety of molecular frameworks, leading to the development of new drugs with potential antibacterial and anthelmintic properties. evitachem.com

Overview of Key Research Areas in this compound Science

Current research involving this compound is vibrant and spans several scientific disciplines. One major area of investigation is its application in catalysis. Studies have explored the kinetics of the liquid phase oxidation of this compound using various catalysts, which is relevant to the "sweetening" process of petroleum fractions to remove undesirable thiols. researchgate.netresearchgate.net

In the field of materials science, research is ongoing to develop well-defined and biocompatible nanoparticles using techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) emulsion polymerization, where this compound can play a role in surface functionalization. The interaction of this compound with metal surfaces is also a subject of continued study, with implications for the development of new coatings and electronic devices.

Furthermore, the biological and toxicological properties of this compound continue to be an area of active research. Studies have investigated its effects on various biological systems, including its role as an animal repellent. herts.ac.uk Understanding the mechanisms of its biological activity is crucial for both its safe handling and the development of new applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10S<br>CH3(CH2)3SH<br>C4H10S B090362 1-Butanethiol CAS No. 109-79-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butane-1-thiol
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InChI

InChI=1S/C4H10S/c1-2-3-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WQAQPCDUOCURKW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS
Source PubChem
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Molecular Formula

C4H10S, Array
Record name BUTYL MERCAPTAN
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Related CAS

23601-34-5 (mercury(+2) salt), 36169-16-1 (tin(+2) salt), 4779-86-6 (hydrochloride salt)
Record name 1-Butyl mercaptan
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DSSTOX Substance ID

DTXSID6026824
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Molecular Weight

90.19 g/mol
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Physical Description

Butyl mercaptan appears as a clear, colorless liquid with a strong skunk-like odor. Flash point in range -18 to 43 °F. Less dense than water and slightly soluble in water. Vapors heavier than air., Liquid, Colorless liquid with a strong, garlic-, cabbage-, or skunk-like odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with garlic or skunk-like odour, Colorless liquid with a strong, garlic-, cabbage-, or skunk-like odor.
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name BUTYL MERCAPTAN (BUTANETHIOL)
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Boiling Point

229.3 °F at 760 mmHg (USCG, 1999), 97.2 - 101.7 °C, Forms azeotropic mixture with butyl alcohol (bp: 97.8 °C; 85.16% butanethiol) & with butyl alcohol and water; mobile, 98.50 °C. @ 760.00 mm Hg, 98 °C, 209 °F
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Record name 1-Butanethiol
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Record name BUTYL MERCAPTAN (BUTANETHIOL)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Flash Point

55 °F (USCG, 1999), 2 °C, 35 °F (2 °C) (Closed cup), 2 °C c.c., 55 °F, 35 °F
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name BUTYL MERCAPTAN (BUTANETHIOL)
Source Occupational Safety and Health Administration (OSHA)
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0083.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

0.06 % (NIOSH, 2023), Slightly soluble in chloroform, Very soluble in alcohol, ether, liquid hydrogen sulfide, In water, 595 mg/L at 25 °C, 0.597 mg/mL at 20 °C, Solubility in water, g/100ml: 0.06, 0.6 g in 100 ml water; slightly soluble in oils, 1 ml in 1 ml 95% alcohol (in ethanol), 0.06%
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Record name 1-Butanethiol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.83679 at 25 °C/4 °C, Relative density (water = 1): 0.83, 0.842-0.847, 0.83
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name BUTYL MERCAPTAN (BUTANETHIOL)
Source Occupational Safety and Health Administration (OSHA)
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0083.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.1 (Air = 1), Relative vapor density (air = 1): 3.1
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-BUTYL MERCAPTAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018
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Vapor Pressure

35 mmHg (NIOSH, 2023), 45.5 [mmHg], 45.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 4.0, 35 mmHg
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-BUTYL MERCAPTAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Record name BUTYL MERCAPTAN (BUTANETHIOL)
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Color/Form

Colorless liquid, Mobile liquid

CAS No.

109-79-5
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Melting Point

-176.2 °F (USCG, 1999), -115.9 °C, -119 °C, -116 °C, 176.2 °F, -176 °F
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Spectroscopic and Computational Characterization of 1 Butanethiol

Advanced Spectroscopic Investigations of 1-Butanethiol

Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution technique that has been instrumental in unraveling the complex conformational preferences of this compound. nih.govresearchgate.netacs.orgresearchgate.net By measuring the rotational spectra of the molecule in a supersonic jet expansion, researchers can identify and characterize the different stable conformers present in the gas phase. ualberta.ca

In a comprehensive study, the rotational spectra of this compound and its related compounds, 1-butanol, iso-butanol, and iso-butanethiol, were measured in the frequency range of 3.7 to 25 GHz. nih.govacs.orgresearchgate.net For this compound, seven out of a possible fourteen conformations were experimentally detected. nih.govacs.orgresearchgate.net A key finding is that all observed conformers of this compound have a gauche orientation around the C-S bond, in contrast to its oxygen analog, 1-butanol, where the most stable conformer is trans with respect to the C-O bond. nih.govresearchgate.netacs.orgresearchgate.net

The analysis of the rotational spectra provides precise rotational constants (A, B, and C) for each observed conformer. ualberta.ca These constants are inversely related to the moments of inertia of the molecule and are therefore unique for each three-dimensional arrangement of the atoms. The assignment of the observed spectral lines to specific conformers is aided by quantum chemical calculations, such as those at the MP2/6-311++G(d,p) or cam-B3LYP/6-311++G(d,p) levels of theory. nih.govacs.org The rotational constants obtained from these calculations are compared with the experimental values to confirm the conformational assignments. nih.govacs.org

Below is a table summarizing the experimentally determined rotational constants for one of the identified conformers of this compound.

ParameterValue (MHz)
A8537.12
B1703.45
C1542.89

Table 1: Experimentally determined rotational constants for a conformer of this compound. Data sourced from studies on the rotational spectra of this compound. nih.govacs.org

The high resolution of FTMW spectroscopy allows for the observation of fine spectral splittings caused by low-frequency intramolecular motions, such as the internal rotation of the thiol (-SH) group. nih.govacs.org In the case of the TTg conformer of this compound, additional spectral splittings were observed. nih.govacs.org These splittings are attributed to the quantum mechanical tunneling of the SH group between two equivalent potential energy minima, resulting in symmetric and antisymmetric states. nih.govacs.org

For this compound, a significant tunneling splitting of 1694.1731(22) MHz was precisely determined. acs.org This phenomenon is particularly interesting because some rotational levels (e.g., J = 8) happen to be nearly degenerate, and the mutual repulsion between these levels, enhanced by the tunneling, can be accurately measured. nih.govacs.org

To further refine the molecular structure and confirm the assignments of the rotational spectra, isotopic substitution studies are employed. nih.govacs.orgresearchgate.netuva.es By replacing specific atoms with their heavier isotopes (e.g., 13C for 12C, 34S for 32S, or D for H), the mass distribution of the molecule is altered, leading to predictable shifts in the rotational constants.

For this compound, the rotational spectra of its 34S, 13C, and SD isotopologues have been measured and analyzed. nih.govacs.orgresearchgate.net The rotational constants derived from these isotopically substituted species provide crucial data for determining an accurate molecular structure. nih.govacs.orgresearchgate.net For instance, the substitution of the thiol hydrogen with deuterium (B1214612) (SD) significantly impacts the tunneling splitting. In the deuterated species (1-BuSD), the tunneling splitting was found to be 56.3174(16) MHz, a substantial reduction from the 1694.1731(22) MHz observed in the normal species, which is consistent with the increased mass of the tunneling particle. acs.org

The following table presents a comparison of the tunneling splittings for this compound and its deuterated analogue.

IsotopologueTunneling Splitting (MHz)
This compound (1-BuSH)1694.1731 (22)
This compound-d1 (1-BuSD)56.3174 (16)

Table 2: Comparison of SH tunneling splittings in this compound and its deuterated isotopologue. acs.org

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for investigating the electronic structure and orientation of molecules adsorbed on surfaces. measurlabs.comstanford.edu This technique involves exciting a core-level electron to unoccupied molecular orbitals, providing information about the chemical bonding and orientation of the adsorbate. measurlabs.comlibretexts.org

Studies on the adsorption of this compound on copper surfaces, such as Cu(111), have utilized NEXAFS to understand the nature of the surface-adsorbate interaction. researchgate.netresearchgate.net

The S K-edge NEXAFS spectra of this compound adsorbed on a Cu(111) surface reveal important details about the chemical state of the sulfur atom. researchgate.netresearchgate.net When this compound is adsorbed on a clean Cu(111) surface at room temperature, the S-H bond breaks, leading to the formation of a butanethiolate species and some atomic sulfur on the surface. researchgate.netresearchgate.net

The analysis of the S K-edge NEXAFS spectra allows for the identification of specific electronic transitions. The spectra typically show a prominent peak corresponding to the transition of a S 1s electron to an unoccupied σ*(S-C) molecular orbital. The polarization dependence of this peak can be used to determine the orientation of the S-C bond with respect to the surface. researchgate.net

The following table summarizes the key features observed in the S K-edge NEXAFS spectra of this compound adsorbed on Cu(111).

Photon Energy (eV)Assignment
~2471S 1s → σ(S-C)
~2474S 1s → σ(C-C)

Table 3: Key features in the S K-edge NEXAFS spectrum of this compound adsorbed on a Cu(111) surface. researchgate.netresearchgate.net

These spectroscopic investigations, from the detailed conformational analysis in the gas phase by FTMW to the study of its adsorbed state on metal surfaces via NEXAFS, provide a comprehensive picture of the chemical and physical properties of this compound at a molecular level.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy of this compound Adsorption on Metal Surfaces

Adsorption Geometry and S-C Bond Orientation

The adsorption of this compound on metal surfaces has been a subject of detailed investigation to understand the formation of self-assembled monolayers (SAMs). The geometry of adsorption and the orientation of the sulfur-carbon (S-C) bond are critical factors that determine the structure and properties of the resulting monolayer.

On a clean Cu(111) surface, when this compound is adsorbed at room temperature, it forms butanethiolate, and the S-C bond is found to be predominantly oriented perpendicular to the surface. nih.govresearchgate.net This orientation is revealed through polarization analysis using Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy. nih.gov

For adsorption on the Au(111) surface, theoretical studies using periodic Density Functional Theory (DFT) calculations indicate that the preferred adsorption site is a hollow-bridge type site. researchgate.net In this configuration, the sulfur atom binds simultaneously to two gold atoms. researchgate.net The orientation of the adsorbate and its relaxation, along with the relaxation of the metal surface, are significant contributors to the binding energy on gold. researchgate.net DFT studies of similar short-chain alkanethiolates on Au(111) have explored various models, including those with gold adatoms, to explain the observed surface structures. For instance, in some models, thiolates adsorb at both bridge and atop sites, leading to height differences of the sulfur headgroups relative to the surface. acs.org The energy of the adsorption sites across the surface is also influenced by the specific orientation of the S-C bond. shareok.org

Comparison of Adsorption on Clean vs. Sulfur-Precovered Surfaces

The nature of the substrate surface, specifically whether it is clean or pre-covered with sulfur, drastically alters the adsorption behavior of this compound.

On a clean Cu(111) surface , adsorption at room temperature leads to the cleavage of the S-H bond, resulting in the formation of a butanethiolate species. nih.govresearchgate.net Concurrently, some decomposition occurs, leading to the presence of atomic sulfur on the surface alongside the butanethiolate. nih.govresearchgate.net

In stark contrast, on a sulfur-precovered Cu(111) surface (specifically the √7 x √7 R19.1° S/Cu(111) surface), the adsorption is much weaker. nih.gov The this compound molecule does not decompose; its S-H and S-C bonds remain intact. nih.gov This results in a weakly chemisorbed, intact this compound molecule on the surface, demonstrating that the pre-adsorbed sulfur passivates the surface against dissociative chemisorption. nih.gov

Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) Spectroscopy

Vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy is a powerful high-resolution technique used to investigate the electronic structure and conformational landscape of molecules. acs.orgnih.govacs.org This method has been applied to study conformational isomers of various alkanethiols, including this compound, which are isolated in a molecular beam to achieve low temperatures. acs.orgnih.govacs.org The technique provides precise adiabatic ionization potentials and detailed information on the vibrational structure of the resulting cations, which is crucial for understanding ionization dynamics. acs.orgresearchgate.net

Conformationally Specific Ionization Dynamics

A key insight from VUV-MATI studies is that different conformational isomers of a molecule exhibit unique ionization dynamics. acs.orgnih.govacs.org Each conformer of this compound undergoes a distinct structural change upon ionization. acs.orgnih.gov This change is reflected in the vibrationally resolved MATI spectrum, which serves as a unique fingerprint for that specific isomer. acs.orgnih.govacs.org This conformer specificity in the ionization-driven structural change provides information about the role of the electron in the highest occupied molecular orbital (HOMO) in determining the preferred geometry of the molecule. acs.orgnih.govacs.org For this compound, which has several possible conformers, the assignment of spectral bands to each isomer is described as a non-trivial task due to the complexity of the spectrum. acs.orgnih.govresearchgate.net

Adiabatic Ionization Potentials of this compound Conformers

The VUV-MATI technique allows for the precise determination of adiabatic ionization potentials (IPs) for individual conformers. acs.orgnih.gov While this has been successfully achieved for simpler alkanethiols, identifying the specific IPs for the numerous conformers of this compound is challenging. acs.orgnih.gov The complexity of the MATI spectrum makes the unambiguous assignment of each band to a specific conformer difficult. acs.orgnih.gov However, the technique has yielded precise IPs for other related compounds, as shown in the table below.

Adiabatic Ionization Potentials of Various Alkanethiols Determined by VUV-MATI Spectroscopy acs.orgnih.govacs.org
CompoundConformerAdiabatic Ionization Potential (eV)
Ethanethiolgauche9.2922 ± 0.0007
Isopropanethioltrans9.1426 ± 0.0006
gauche9.1559 ± 0.0006
1-Propanethiol (B107717)trans-gauche9.1952 ± 0.0006
gauche-gauche9.2008 ± 0.0006
tert-ButanethiolSingle conformer9.0294 ± 0.0006
Franck-Condon Analysis and Spectral Simulation for Conformer Identification

To overcome the challenge of assigning the complex VUV-MATI spectra of this compound, researchers employ Franck-Condon analysis. acs.orgnih.govacs.org This theoretical approach involves simulating the spectrum based on quantum chemical calculations, typically using density functional theory (DFT). acs.orgnih.govresearchgate.net The Franck-Condon principle governs the intensity of vibronic transitions, stating that the transition probability is highest when the nuclear coordinates of the molecule change minimally during the electronic transition. q-chem.com By calculating the geometries and vibrational frequencies of the neutral and ionized states for each possible conformer, a theoretical spectrum can be generated. acs.orgnih.gov This simulated spectrum is then compared with the experimental MATI spectrum, allowing for the reliable identification and assignment of the spectral features to specific conformational isomers of this compound. acs.orgnih.govresearchgate.net

Infrared Spectroscopic Analysis of Vibrational Modes in Self-Assembled Monolayers

Infrared (IR) spectroscopy is a vital tool for characterizing the structure and formation of this compound self-assembled monolayers (SAMs) on substrates like gold. researchgate.netacs.org By analyzing the vibrational modes, particularly the C-H stretching frequencies, detailed information about the molecular orientation and packing density can be obtained. acs.orgpiketech.com

Studies on the initial stages of this compound SAM formation on Au/mica substrates show that the molecules initially adopt configurations that are more tilted towards the surface. acs.org As the film grows and equilibrates, the molecules evolve into a more well-packed, near-vertical conformation. acs.org This process can be monitored by observing the spectral evolution of the infrared bands. researchgate.netacs.org The formation of SAMs under these conditions proceeds via island growth, where the local molecular environment within an island is highly ordered even at sub-monolayer coverage. acs.org Evidence for this model comes from the observation that the IR absorption of the symmetric methyl stretch (νs(CH3)) is linearly related to the total surface coverage, while its frequency remains constant, indicating a consistent local environment. acs.org

Key Infrared Vibrational Modes for Alkanethiol SAMs acs.orgpiketech.com
Vibrational ModeTypical Frequency (cm⁻¹)Assignment
νas(CH₃)~2960Asymmetric CH₃ stretch
νas(CH₂)~2940Asymmetric CH₂ stretch
νs(CH₃)~2875Symmetric CH₃ stretch
νs(CH₂)~2855Symmetric CH₂ stretch
CH2 and CH3 Stretching Vibrations in this compound Films

The vibrational properties of this compound, particularly the stretching vibrations of its methylene (B1212753) (CH2) and methyl (CH3) groups, have been investigated in thin films, offering insights into molecular conformation and packing. Infrared spectroscopy of self-assembled monolayers (SAMs) of this compound on gold substrates reveals distinct bands corresponding to these vibrations. acs.org

The initial stages of film formation show that the molecular axes of the chemisorbed species are more prone to the surface. acs.org As the film equilibrates and becomes more densely packed, the molecules adopt a more upright, near-vertical conformation. acs.org The evolution of the film can be monitored by observing the changes in the infrared spectra. acs.org

The symmetric methyl stretch (r+, 2876 cm⁻¹) shows a linear relationship with surface coverage, while its frequency remains independent of coverage, supporting an island growth model where the local molecular environment is consistent across different macroscopic coverages. acs.org

Key vibrational assignments for this compound films are summarized in the table below.

Vibrational ModeAssignmentFrequency (cm⁻¹)
CH3 asymmetric stretchr-(CH3)2962
CH2 asymmetric stretchr-(CH2)2926
CH3 symmetric stretchr+(CH3)2876
CH2 symmetric stretchr+(CH2)2855
CH3 in-plane bend/umbrellaδs(CH3)~1380
CH2 scissoringδs(CH2)~1465
CH2 wagging/twistingw, t(CH2)1350-1150
CH2 rockingρ(CH2)~720

Data sourced from various spectroscopic studies on alkanes and alkanethiols. spectroscopyonline.comspcmc.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating reaction mechanisms involving this compound. It has been employed to characterize reactions where this compound acts as a model thiol nucleophile. nih.gov These studies often involve monitoring the reaction progress and identifying the products formed when this compound reacts with various electrophiles. nih.gov

For instance, in studies investigating the reactivity of different chemical compounds with biological nucleophiles, this compound is used to mimic the thiol group of cysteine residues in proteins. nih.gov NMR data can confirm the reaction mechanism, such as nucleophilic acyl substitution or conjugate addition, and allow for the determination of reaction rate constants. nih.gov

In one such study, the reaction of phenyl benzoate (B1203000) with this compound was confirmed to proceed via a nucleophilic acyl substitution mechanism through NMR analysis. nih.gov Conversely, 3,4-dihydrocoumarin showed no significant reactivity with this compound under the same conditions. nih.gov The reaction of trans-2-decenal with this compound resulted in the concurrent formation of at least two distinct products, which were identified using NMR data. nih.gov Similarly, the reaction with ethylene (B1197577) glycol dimethacrylate was observed to be very slow with this compound. nih.gov

Quantum Chemical and Computational Studies of this compound

Quantum chemical calculations and computational simulations provide valuable theoretical insights into the properties and behavior of this compound, complementing experimental findings.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformer Energies and Geometries

Ab initio and Density Functional Theory (DFT) calculations are instrumental in determining the stable conformations, relative energies, and geometric parameters of this compound. nih.gov Rotational spectra of this compound have been analyzed with the aid of these computational methods. nih.gov For this compound, seven out of a possible fourteen stable conformations have been experimentally detected, and their identification was supported by these theoretical calculations. nih.gov All experimentally observed conformers of this compound were found to be gauche with respect to the C-S bond axis. nih.gov

The accuracy of computational predictions for this compound is dependent on the chosen theoretical method and basis set. Studies have compared the performance of different methodologies, including Møller-Plesset second-order perturbation theory (MP2) and various DFT functionals like B3LYP and CAM-B3LYP. nih.gov

It has been found that molecular parameters derived from calculations using the CAM-B3LYP functional with the 6-311++G(d,p) basis set are in better agreement with experimental observations from spectral analysis than those obtained using the MP2 or B3LYP methods with the same basis set. nih.govresearchgate.net In studies of similar molecules, the CAM-B3LYP functional has also been shown to be suitable for predicting nonlinear optical properties, performing closely to MP2 calculations. nih.gov

MethodBasis SetAgreement with Experiment
CAM-B3LYP6-311++G(d,p)Better
MP26-311++G(d,p)Less accurate than CAM-B3LYP
B3LYP6-311++G(d,p)Less accurate than CAM-B3LYP

The internal rotation of the terminal methyl (CH3) group in this compound is a key dynamic process. The energy barrier for this rotation has been determined from the analysis of spectral splittings in the rotational spectra. researchgate.net For the trans isomer of propyl mercaptan, a related molecule, the potential barrier for methyl internal rotation was found to be 3260 ± 30 cal/mol. researchgate.net In another study on 1-butyne, a molecule with a similar carbon skeleton, the V3 barrier to internal rotation was determined to be 1059.5 cm⁻¹. These values provide an estimate for the rotational barrier in this compound.

Comparison of MP2, B3LYP, and CAM-B3LYP Methodologies

Molecular Dynamics Simulations in Self-Assembled Monolayer Formation

Molecular dynamics (MD) simulations are a powerful computational technique used to study the formation and structure of self-assembled monolayers (SAMs) of this compound on gold surfaces, such as Au(111). uts.edu.auacs.org These simulations provide insights into the dynamic processes and intermolecular interactions that govern the organization of the monolayer. uts.edu.auacs.org

DFT molecular dynamics simulations at room temperature (300 K) have been performed to investigate the thermal motion and stability of different conformations of butanethiol within a SAM. uts.edu.au These simulations, conducted on a picosecond timescale, revealed that only a few of the possible rotational conformations are stable. uts.edu.au The simulations also help in understanding the complex stereochemistry of butanethiol SAMs, which can exhibit multiple chiral centers. uts.edu.auacs.org The interplay between head-group interactions, substrate-relaxation forces, and intermolecular steric interactions, which dictate the final SAM structure and chirality, are elucidated through these computational models. uts.edu.auacs.org

Theoretical Studies on Reaction Pathways and Activation Energies

Theoretical investigations into the reaction dynamics of this compound have provided significant insights into its atmospheric chemistry and reactivity. Computational studies, employing high-level quantum chemical methods, have elucidated the primary reaction pathways and their associated activation energies, particularly for reactions involving atmospheric oxidants like chlorine atoms (Cl) and hydroxyl radicals (OH).

One prominent area of research has been the reaction of this compound with chlorine atoms. Theoretical calculations, such as those employing ab initio Möller-Plesset second-order perturbation treatment (MP2) with a 6-311G** basis set, have been used to map out the potential energy surface for this reaction. researchgate.net These studies have optimized the geometries of transition states and molecular complexes along various reaction pathways. To obtain more accurate estimations of activation energies, single-point energy calculations are often performed using more sophisticated methods like the quadratic configuration interaction with single, double, and triple excitations (QCISD(T)). researchgate.netresearchgate.net

For the reaction of Cl with this compound, theoretical studies have identified several possible reaction channels, including the abstraction of the hydrogen atom from the sulfhydryl group (-SH) and from the various carbon atoms in the butyl chain. researchgate.net The calculated relative enthalpies for the critical points on the potential energy surface indicate that the pathway with the lowest energy barrier is the abstraction of the hydrogen atom from the -SH group. researchgate.net This is consistent with experimental findings for other linear thiols. researchgate.netrsc.org The formation of a pre-reactive complex where the chlorine atom is attached to the sulfur atom is identified as a key initial step. acs.org

The following table summarizes the calculated relative enthalpies for the stationary points along the lowest energy reaction pathway for the reaction of a chlorine atom with this compound.

Calculated Relative Enthalpies for the Reaction of Cl with this compound at 298.15 K researchgate.net
Stationary PointDescriptionRelative Enthalpy (kcal/mol)
ReagentsThis compound + Cl0.0
Complex 1Pre-reactive complex-4.5
Transition StateH-abstraction from S-H group-1.5
Complex 2Post-reaction complex-15.0
ProductsButanethiyl radical + HCl-13.8

Note: The relative enthalpies are calculated at the QCISD(T)/6-311G//MP2(full)/6-311G** level of theory with respect to the reagents. researchgate.net

In addition to reactions with chlorine atoms, theoretical studies have also explored other reaction mechanisms. For instance, the thiol/disulfide interchange reaction involving butanethiol has been investigated. A study focusing on the butanethiol/dibutyl disulfide switch, modeled as a representation of biological antioxidant defense mechanisms, calculated the free energy barrier for this process. The results indicated a free energy barrier of approximately 14.9 kcal/mol in solution, which showed good agreement with experimental data. mdpi.com

Computational Modeling of Phase Equilibria involving this compound

The computational modeling of phase equilibria is crucial for the design and optimization of chemical processes in industries such as petroleum and natural gas, where thiols like this compound are often present. The Cubic-Plus-Association (CPA) equation of state (EoS) has been successfully applied to model the phase behavior of systems containing this compound. researchgate.netresearchgate.netdtu.dk

The CPA EoS is an advanced thermodynamic model that combines the Soave-Redlich-Kwong (SRK) cubic equation of state with an association term from the Statistical Associating Fluid Theory (SAFT). acs.org This allows for accurate predictions of the phase behavior of mixtures containing polar and hydrogen-bonding components. In the case of this compound, it is typically treated as a non-self-associating fluid in these models. dtu.dk

Several studies have reported experimental vapor-liquid equilibrium (VLE) and vapor-liquid-liquid equilibrium (VLLE) data for ternary systems involving this compound, methane (B114726) (CH₄), and water (H₂O). acs.orgresearchgate.net These experimental data are then used to validate and refine the parameters of the CPA EoS. The model has shown satisfactory predictions for the solubility of this compound in all phases, although some deviations can occur, particularly in predicting the water content of the vapor phase at certain conditions. nih.gov

The following interactive data table presents a selection of experimental vapor-liquid equilibrium data for the 1-propanethiol + this compound + CH₄ ternary system, which has been modeled using the CPA EoS.

Experimental Vapor-Liquid Equilibrium Data for the 1-Propanethiol (1) + this compound (2) + CH₄ (3) System at 303 K dtu.dk
Pressure (MPa)Liquid Phase Mole Fraction (x₁)Liquid Phase Mole Fraction (x₂)Liquid Phase Mole Fraction (x₃)Vapor Phase Mole Fraction (y₁)Vapor Phase Mole Fraction (y₂)Vapor Phase Mole Fraction (y₃)
1.020.5180.4370.0450.0890.0610.850
2.030.4950.4180.0870.0490.0340.917
4.050.4530.3820.1650.0270.0190.954
6.080.4160.3510.2330.0190.0130.968
8.100.3840.3240.2920.0150.0100.975

The CPA EoS requires binary interaction parameters (kᵢⱼ) to accurately model the interactions between different components in a mixture. These parameters are often determined by fitting the model to experimental binary VLE data. For systems involving this compound, the following binary interaction parameters for the CPA EoS have been reported:

CPA EoS Binary Interaction Parameters (kᵢⱼ) for Systems with this compound acs.org
Binary Systemkᵢⱼ
This compound – Water-0.0522
This compound – Methane0.038

These modeling efforts provide a robust framework for predicting the behavior of this compound in various industrial applications, facilitating process design and optimization where the separation of sulfur compounds is critical. researchgate.net

Advanced Synthesis and Reaction Mechanisms of 1 Butanethiol

Catalytic Oxidation of 1-Butanethiol

The catalytic oxidation of this compound is a significant process, particularly in the context of converting thiols into less harmful disulfides, a procedure often referred to as "sweetening" in the petroleum industry. tandfonline.com This section explores the advanced kinetics, mechanisms, and catalytic systems involved in this transformation.

The study of the liquid-phase oxidation of light thiols, with this compound serving as a representative compound, has been a subject of detailed kinetic investigation. tandfonline.comresearcher.liferesearchgate.net These studies, often conducted in semi-batch bubble column reactors, aim to understand the reaction rates and mechanisms under conditions pertinent to industrial applications. tandfonline.comresearchgate.net

2C₄H₉SH + ½O₂ → (C₄H₉S)₂ + H₂O tandfonline.com

The mechanism involves the catalyst participating in an oxidation-reduction cycle, promoting the formation of disulfide bonds. tandfonline.com

Kinetic studies on the liquid-phase oxidation of this compound have revealed complex reaction order dependencies. researcher.liferesearchgate.net The rate of catalytic oxidation is observed to be linear at lower concentrations of this compound but exhibits a nonlinear nature at higher concentrations. tandfonline.comresearcher.liferesearchgate.net This indicates a shift in the reaction kinetics as the substrate concentration changes. At lower, industrially relevant concentrations, the reaction effectively follows first-order kinetics with respect to the this compound concentration. researchgate.net

Investigations into the effect of catalyst concentration show that the reaction rate is dependent on the amount of catalyst present. researchgate.net Studies have been conducted by varying the catalyst concentration, for instance from 200 ppm, to determine its impact on the oxidation rate under typical industrial process conditions. tandfonline.comresearchgate.net

To describe the observed kinetic behavior, where the reaction rate is linear at low substrate concentrations and non-linear at higher concentrations, a mechanism-based rate expression has been developed. researcher.liferesearchgate.net This derived rate law is analogous to the Michaelis-Menten equation, a model typically used to describe enzyme kinetics. tandfonline.comresearcher.liferesearchgate.nettandfonline.com

The Michaelis-Menten model effectively captures the saturation-type kinetics observed in the catalytic oxidation of this compound. researchgate.netresearchgate.net For practical industrial conditions where thiol concentrations are relatively low, this complex rate expression can often be simplified to a linear, first-order kinetic model. researchgate.netresearchgate.net The parameters for the mechanistic rate expression are estimated using graphical methods such as the Lineweaver-Burk plot, which involves plotting the reciprocal of the reaction rate against the reciprocal of the substrate concentration. tandfonline.comtandfonline.com This allows for the determination of key kinetic parameters, which can be further refined using optimization techniques. researchgate.net In some cases, the rate law has been described as resembling a double substrate Michaelis-Menten expression. researchgate.netresearchgate.net

The oxidative coupling of this compound to its corresponding disulfide, dibutyl disulfide, is a key transformation. rsc.orgrsc.orgnih.gov This reaction is effectively catalyzed by various supported metal catalysts, including those modified as Solid Catalyst with Ionic Liquid Layer (SCILL) systems. rsc.orgrsc.org

A range of metal-supported catalysts have been proven active in the aerobic oxidative coupling of this compound. rsc.orgrsc.org These include platinum and ruthenium supported on materials like silica (B1680970) (SiO₂), carbon (C), and octahedral molecular sieves (OMS-2). rsc.orgnih.govrsc.org

Studies comparing these catalysts have established a clear trend in catalytic activity for the conversion of this compound. The activity varies in the following order: 5% Pt/OMS-2 > 5% Pt/SiO₂ > 5% Ru/C > 5% Ru/SiO₂. rsc.orgrsc.org The high activity of 5% Pt/OMS-2 is attributed to a synergistic effect between the platinum, the octahedral MnO₆ structure of the support, and associated potassium. rsc.orgshokubai.org The use of these catalysts in SCILL preparations, where a thin layer of an ionic liquid is deposited on the solid catalyst, has been shown to afford high selectivity to the disulfide product and significantly increase the stability of the metal catalysts against deactivation. rsc.orgrsc.orgrsc.org

The table below summarizes the catalytic activity of various supported catalysts in the conversion of this compound.

Table 1: Catalytic Conversion of this compound with Various Supported Catalysts Reaction conditions: 0.09 mmol this compound, 10 cm³ cyclohexane, 0.09 g supported metal catalyst, reflux, 5 hours. researchgate.netrsc.org

Catalyst Conversion (%)
5% Pt/OMS-2 92
5% Pt/SiO₂ 90
5% Ru/C 58
5% Ru/SiO₂ 25

Oxidative S-S Coupling of this compound to Dibutyl Disulfide

Impact of Supported Catalysts with Ionic Liquids (SCILLs) on Activity and Stability

Supported Catalyst with Ionic Liquid Layer (SCILL) systems have demonstrated a significant positive impact on both the catalytic activity and stability in the oxidation of this compound. In these systems, a solid catalyst is coated with a thin layer of an ionic liquid (IL). This configuration enhances catalyst performance in several ways.

One of the primary advantages of using SCILL catalysts is the notable increase in the stability of the support material. For instance, in the oxidation of this compound using a 5wt% Pt/OMS-2 (manganese oxide octahedral molecular sieves) catalyst, the presence of an ionic liquid layer was found to reduce the degradation of the OMS-2 support structure during the reaction. shokubai.org This increased stability is crucial for the longevity and reusability of the catalyst. The ionic liquid layer effectively protects the active sites of the catalyst from poisoning, particularly from sulfation, which is a common issue in reactions involving sulfur-containing compounds like thiols. rsc.org

SCILL catalysts have been shown to be highly active in the oxidative S-S coupling of this compound to produce dibutyl disulfide. rsc.org While the introduction of the ionic liquid layer can sometimes lead to slightly lower conversions compared to the unsupported catalyst, this is often compensated by a total selectivity towards the desired disulfide product. shokubai.org The activity of SCILL catalysts is influenced by the choice of both the metal and the support. Studies have shown that the catalytic activity for this compound oxidation follows the trend: 5% Pt-OMS-2 > 5% Pt/SiO2 > 5% Ru/C > 5% Ru/SiO2. rsc.orgrsc.org The superior performance of the Pt/OMS-2 based catalyst is attributed to a synergistic effect between potassium, the octahedral MnO6 structure of the support, and the platinum metal, which leads to increased basicity. rsc.org

Influence of Ionic Liquid Structure on Catalytic Performance

In the oxidative coupling of this compound, a range of ionic liquids have been investigated, including those based on imidazolium (B1220033) and pyrrolidinium (B1226570) cations, such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim][NTf2]), 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide, and 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide ([Bmpyr][NTf2]). rsc.orgrsc.org Research has indicated that the activity of the SCILL catalyst is dependent on the specific ionic liquid used. rsc.orgrsc.org

However, for the oxidative coupling of this compound to its disulfide, studies using a series of imidazolium and pyrrolidinium-based ionic liquids with the bis(trifluoromethylsulfonyl)imide anion found that the structure of the ionic liquid had almost no influence on the catalytic activity. rsc.org This suggests that for certain reactions and a specific class of ionic liquids, the primary role of the IL may be to provide a stable, protective layer for the catalyst rather than actively participating in the catalytic cycle in a way that is sensitive to minor structural changes in the IL.

In contrast, for other types of reactions, such as the hydrogenation of aldehydes, the choice of ionic liquid cation has been shown to have a tremendous impact on the catalytic function. nih.gov For example, in the hydrogenation of 4-fluorobenzaldehyde (B137897) using an FeII pincer complex, ionic liquids with tetra-alkylammonium ([N4441]+) and tetra-alkylphosphonium ([P4441]+) cations yielded essentially identical results in single-batch reactions. However, upon recycling, the catalyst in the phosphonium-based IL showed a rapid drop in activity, while the one in the ammonium-based IL maintained quantitative conversion. nih.gov This highlights that the long-term stability and reusability of the catalyst can be significantly affected by the ionic liquid's structure.

The interaction between the ionic liquid and the reactants is also a critical factor. Differences in the solubility of substrates and products in the ionic liquid can influence reaction rates and selectivities. For instance, the lack of conversion for aldehydes with longer aliphatic chains in certain ionic liquids was attributed to differences in substrate/ionic liquid interactions. nih.gov

Base-Catalyzed Oxidation by Molecular Oxygen

The oxidation of this compound to its corresponding disulfide can be effectively achieved using molecular oxygen in a base-catalyzed environment. This process is of industrial relevance, for instance, in the "sweetening" of petroleum fractions to remove odorous thiols.

Inorganic transition metal complexes can act as highly effective catalysts for the base-catalyzed oxidation of this compound. Among these, cobalt complexes have shown significant catalytic activity. Specifically, cobalt pyrophosphate has been identified as a potent catalyst for the oxidation of n-butyl mercaptan (this compound) to n-butyl disulfide in an aqueous sodium hydroxide (B78521) solution at 23.5°C. researchgate.netresearchgate.net

In the presence of cobalt pyrophosphate, the conversion of this compound to its disulfide is markedly accelerated. Studies have shown that with a thiol-to-catalyst weight ratio of 180, an almost quantitative conversion to the disulfide can be achieved within 120 minutes. researchgate.netresearchgate.net In contrast, in the absence of the cobalt pyrophosphate catalyst, only an 18% conversion was observed under the same conditions, highlighting the substantial catalytic effect of the complex. researchgate.netresearchgate.net

Other cobalt-based catalysts, such as cobalt phthalocyanine (B1677752) sulphonamide, have also been developed and investigated for the liquid-phase oxidation of light thiols like this compound. researchgate.net Kinetic studies on these systems are crucial for designing industrial reactors for processes like alkali-free sweetening. researchgate.netresearchgate.net

Gas-Phase Reactions and Atmospheric Chemistry of this compound

This compound is a volatile organic sulfur compound that can be released into the atmosphere from various natural and anthropogenic sources. Its fate in the troposphere is primarily governed by gas-phase reactions with atmospheric oxidants.

Reaction with Hydroxyl Radicals (OH) and Chlorine Atoms (Cl)

The dominant removal pathways for this compound in the atmosphere are its reactions with hydroxyl radicals (OH), which are present during the daytime, and chlorine atoms (Cl), which can be significant in marine and coastal environments. researchgate.netresearchgate.net These reactions are typically initiated by the abstraction of a hydrogen atom from the thiol.

Experimental and theoretical studies suggest that for the reactions of aliphatic thiols with both OH radicals and Cl atoms, the abstraction of the hydrogen atom from the S-H group is the main reaction pathway. researchgate.netresearchgate.netconicet.gov.ar This leads to the formation of a thiyl radical (CH3CH2CH2CH2S•), which then undergoes further reactions in the atmosphere.

The rates of the gas-phase reactions of this compound with OH and Cl are described by their respective kinetic rate coefficients (k). These coefficients are often temperature-dependent, which is a critical factor for accurately modeling atmospheric chemistry.

For the reaction of this compound with chlorine atoms, the rate coefficient has been studied as a function of temperature. The Arrhenius expression derived from experimental data over a temperature range of 268–379 K is:

k(T) = (1.01 ± 0.16) x 10⁻¹⁰ exp[(146 ± 23)/T] cm³ molecule⁻¹ s⁻¹ researchgate.net

This was the first reported kinetic study for the reaction of this compound with chlorine atoms. researchgate.net The reaction shows a slight negative temperature dependence, meaning the reaction rate increases as the temperature decreases.

For the reaction with hydroxyl radicals, while specific temperature-dependent data for this compound is less commonly cited in the provided context, the general methodology involves measuring the decay of OH radicals in the presence of the thiol at various temperatures to determine the Arrhenius parameters (the pre-exponential factor, A, and the activation energy, EA). copernicus.orgrsc.org For a similar compound, 2-butanethiol (B122982), the rate coefficient for its reaction with OH radicals at 298 K has been determined to be (2.58 ± 0.21) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. conicet.gov.ar The reaction of thiols with OH radicals is generally found to be faster than the corresponding reactions with homologous alcohols. conicet.gov.ar

Interactive Data Table: Arrhenius Parameters for the Reaction of this compound with Cl Atoms

ParameterValueUnits
Pre-exponential factor (A)(1.01 ± 0.16) x 10⁻¹⁰cm³ molecule⁻¹ s⁻¹
E/R-(146 ± 23)K
Temperature Range268–379K
Data sourced from Fernández-Gómez et al. (2008) researchgate.net
Product Yields and Degradation Mechanisms

The atmospheric degradation of this compound, primarily initiated by reactions with radicals like hydroxyl (OH) and chlorine (Cl), proceeds mainly through the abstraction of the hydrogen atom from the sulfhydryl (S-H) group. researchgate.netrsc.org This initial step is favored thermodynamically and is a key channel in its degradation pathway. researchgate.netrsc.org

Table 1: Product Yields from the Radical-Initiated Degradation of 2-Butanethiol This table presents data for 2-butanethiol as a proxy to illustrate typical degradation products of butanethiols.

Initiating RadicalProductReported Yield (%)Source
Hydroxyl (OH)Sulfur Dioxide (SO₂)81 ± 2 rsc.org, rsc.org
2-Butanone42 ± 1 rsc.org, rsc.org
Chlorine (Cl)Sulfur Dioxide (SO₂)59 ± 2 rsc.org, rsc.org
2-Butanone39 ± 2 rsc.org, rsc.org
Role of Prereactive Complex Formation

In the reaction of alkyl thiols with radicals such as OH and Cl, the formation of a stable prereactive complex is a decisive step that influences the reaction pathway. researchgate.netresearchgate.net This complex involves the radical species binding to the sulfur atom of the thiol, rather than to the hydrogen of the S-H group. researchgate.net The formation of this prereactive complex is crucial for determining the height of the energy barrier for the reaction. The stability of this complex favors the subsequent abstraction of the hydrogen atom from the S-H group, which is thermodynamically more favorable. researchgate.netrsc.org The consideration of this prereactive complex is essential for accurately calculating reaction rate constants. Studies on reactions at reduced pressures suggest that these conditions might inhibit the formation of the prereactive complex, thereby affecting the measured rate coefficient. researchgate.netrsc.org

Photolysis Susceptibility

This compound is susceptible to photolysis and can act as a hydrogen donor in photochemical reactions. researchgate.net When a solution containing a thymidine (B127349) derivative and this compound in acetonitrile (B52724) was irradiated, this compound participated in the reaction, leading to the quantitative formation of thymidine. researchgate.net During this process, which had a calculated half-life of 6.6 minutes for the thymidine derivative, this compound was consumed. researchgate.net In the environment, photolysis by sunlight is considered a potential fate process for this compound if it is released into the atmosphere. nih.govnih.gov

Oxidation by Hexacyanoferrate (III) Ion in Methanol-Water Medium

The kinetics of the oxidation of this compound by the hexacyanoferrate (III) ion, [Fe(CN)₆]³⁻, have been investigated in a methanol-water medium in the presence of hydroxyl ions. tandfonline.comtandfonline.com This reaction provides insight into the mechanistic pathways of thiol oxidation. The reaction progress can be followed spectrophotometrically. tandfonline.com

Influence of Hydroxyl Ion Concentration

The concentration of hydroxyl ions (OH⁻) has a significant impact on the rate of oxidation of this compound by hexacyanoferrate (III). tandfonline.comtandfonline.com The reaction order with respect to hydroxyl ions shows a transition from zero towards unity as the concentration of OH⁻ increases. tandfonline.comtandfonline.comresearchgate.net This indicates a complex role for the hydroxyl ion in the reaction mechanism, potentially involving the deprotonation of the thiol to form the more reactive thiolate anion.

Effect of Ionic Strength and Dielectric Constant

Both the ionic strength and the dielectric constant of the medium affect the rate of the oxidation reaction. tandfonline.comtandfonline.com The reaction rate increases as the ionic strength of the medium increases. tandfonline.comtandfonline.com This positive salt effect suggests that the rate-determining step involves the interaction of two ions with similar charges.

The dielectric constant of the methanol-water medium also influences the reaction rate. An increase in the dielectric constant, achieved by varying the methanol-water composition, leads to an acceleration of the reaction rate. tandfonline.com A plot of the logarithm of the rate constant versus the reciprocal of the dielectric constant (1/D) yields a straight line with a negative slope, which further supports the participation of similarly charged ions in the rate-determining step of the reaction. tandfonline.com

Table 2: Summary of Kinetic Parameters for the Oxidation of this compound by Hexacyanoferrate (III)

ParameterObservationSource
Reaction Order in [Fe(CN)₆]³⁻First Order tandfonline.com, tandfonline.com
Reaction Order in this compoundZero order at high excess; contributes to second-order kinetics at low concentrations tandfonline.com, tandfonline.com
Influence of [OH⁻]Reaction order transitions from zero towards unity with increasing concentration tandfonline.com, tandfonline.com
Effect of Ionic StrengthRate increases with increasing ionic strength tandfonline.com, tandfonline.com
Effect of Dielectric ConstantRate increases with increasing dielectric constant tandfonline.com

Reactions with Selenious Acid

The reaction between this compound and selenious acid (H₂SeO₃) is a complex process that has been investigated to understand its kinetics, product distribution, and mechanistic pathways. tdl.org This reaction is of interest due to the biological significance of selenium and its interactions with thiol-containing molecules. tdl.org

The reaction of this compound with selenious acid proceeds in two distinct stages: a rapid initial stage followed by a much slower second stage. tdl.org A kinetic study of the first stage revealed a first-order dependence on the thiol concentration. The pH-rate profile for this initial stage indicates that the kinetically significant process is the reaction of this compound with the undissociated selenious acid molecule. tdl.org

The kinetics of the second stage were studied under conditions where this compound was in large stoichiometric excess over selenious acid. tdl.org The rate of this second stage was monitored over a wide pH range, and the resulting pH-rate profile is somewhat U-shaped. tdl.org This stage also shows a first-order dependence on the mercaptan concentration. tdl.org

Spectrophotometry has been a key technique for monitoring the progress of the reaction between this compound and selenious acid. In a 60% dioxane-water mixture, the reaction was followed by observing changes in the ultraviolet (UV) absorbance spectra. tdl.org

During the initial rapid stage in a formate (B1220265) buffer (pH = 6.5), a distinct absorption maximum develops at 262 nm. This peak is attributed to the formation of an intermediate product. tdl.org Subsequently, during the slower second stage, this peak at 262 nm decreases, while a broad absorption band appears between 260 nm and 360 nm. tdl.org This latter spectral change is associated with the formation of either a second intermediate or the final selenotrisulfide product. tdl.org The final products, such as n-butyldisulfide and di-n-butylselenotrisulfide, have their own characteristic UV absorption features. tdl.org

The reaction between thiols and selenious acid generally follows a 4:1 stoichiometry, as proposed by Painter. tdl.org The primary products of the reaction between this compound and selenious acid are n-butyl disulfide and di-n-butyl selenotrisulfide (-S-Se-S-). tdl.org The yield of the disulfide is significantly higher than that of the corresponding thiolsulfonate. tdl.org

Spectrophotometric Monitoring of Reaction Stages

Nucleophilic Reactions of this compound

This compound is a potent nucleophile due to the sulfur atom, which readily attacks electron-deficient centers. This reactivity is harnessed in various organic syntheses.

This compound has been used as a model thiol nucleophile to study its reactivity with a range of electrophilic compounds. These reactions are often carried out in a mixed organic/aqueous solvent system, such as acetonitrile and phosphate (B84403) buffer, to mimic biological conditions. nih.gov

Phthalic Anhydride (B1165640): The reaction of this compound with phthalic anhydride is very fast. nih.gov Upon addition of this compound to a solution of phthalic anhydride, the signals from the anhydride disappear rapidly, as observed by ¹H NMR spectroscopy. nih.gov The reaction proceeds via a nucleophilic acyl substitution mechanism. nih.gov In a phosphate-buffered solution, the reaction is thought to involve a phthaloyl monophosphate intermediate. nih.gov

Cinnamaldehyde (B126680): this compound reacts with cinnamaldehyde to form a conjugate nucleophilic addition adduct. nih.gov This reaction can also lead to the formation of a double adduct. nih.gov The reaction rate constant for the conjugate nucleophilic addition has been determined to be 1 x 10⁻² M⁻¹ s⁻¹. nih.gov

Ethylene (B1197577) Glycol Dimethacrylate: The reaction between this compound and ethylene glycol dimethacrylate is very slow under standard reaction conditions. nih.gov An emulsion forms immediately upon mixing, which complicates the determination of a precise reaction rate constant. nih.gov The reaction is believed to proceed through a conjugate nucleophilic addition mechanism. nih.gov

The following table summarizes the reactions of this compound with these electrophiles.

ElectrophileReaction TypeProduct(s)Reaction Rate
Phthalic AnhydrideNucleophilic Acyl SubstitutionNucleophilic acyl substitution adductFast
CinnamaldehydeConjugate Nucleophilic AdditionConjugate nucleophilic addition adduct, double adductk = 1 x 10⁻² M⁻¹ s⁻¹
Ethylene Glycol DimethacrylateConjugate Nucleophilic AdditionConjugate nucleophilic addition productVery slow

Determination of Reaction Rates and Mechanisms using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the mechanisms and determining the reaction rates of this compound with various electrophiles. By monitoring the changes in NMR signals over time, researchers can identify reaction products, intermediates, and quantify the kinetics of the reaction. nih.gov

In studies investigating the reactivity of different chemical compounds, this compound is often used as a model nucleophile to represent the thiol groups found in biological molecules like cysteine. nih.gov For instance, the reaction of this compound with cinnamaldehyde was followed by ¹H NMR, which allowed for the tentative identification of a conjugate nucleophilic addition adduct. nih.gov Similarly, its reaction with phenyl benzoate (B1203000) was shown to proceed via a nucleophilic acyl substitution mechanism, as confirmed by NMR data. nih.gov

However, some reactions involving this compound are too rapid to be monitored by standard NMR techniques. When this compound was added to a solution of phthalic anhydride, the signals from the anhydride disappeared before the first NMR measurement could be taken, indicating a very fast reaction. nih.gov In other cases, physical properties of the reaction mixture can hinder analysis; the reaction with ethylene glycol dimethacrylate, for example, resulted in the formation of an emulsion, which prevented the derivation of a rate constant. nih.gov

The stability and transformation of reaction adducts can also be assessed. For example, the reaction between a specific donor-acceptor Stenhouse adduct (DASA) and this compound was irradiated with light to form an adduct, the stability of which was then evaluated using ¹H NMR spectroscopy. researchgate.net

Comparison with Amine Nucleophiles

The nucleophilic reactivity of this compound is often compared to that of amine nucleophiles, such as n-butylamine, to understand relative reactivity and reaction mechanisms. nih.gov Thiols are generally more nucleophilic than amines. nih.gov This difference in nucleophilicity means that in competitive reactions, the thiol will often react preferentially. For example, in a multicomponent reaction involving an oxidized furan, this compound, and 1-butylamine, the thiol reacts first via a 1,4-addition due to its higher nucleophilicity. nih.gov

Studies comparing this compound and n-butylamine with a range of electrophiles have revealed differences in both reaction rates and mechanisms. nih.gov For example, trans-2-decenal reacts with n-butylamine to form two distinct products, whereas its reaction with this compound also yields at least two different products through a separate pathway. nih.gov In some cases, the reaction with one nucleophile is significantly faster than with the other. Phthalic anhydride reacts rapidly with both n-butylamine and this compound, with both reactions being too fast to measure the rate constant by the methods used. nih.gov Conversely, 3,4-dihydrocoumarin showed no significant adduct formation with this compound, while its reaction with an amine might proceed differently. nih.gov

The kinetics of the reaction of phenyl isocyanate with various thiols, including this compound, have been studied in the presence of tertiary amine catalysts. researchgate.net The rate of this reaction was found to be first order with respect to the concentrations of the isocyanate, the thiol, and the tertiary amine. researchgate.net This indicates a cooperative role between the amine catalyst and the thiol nucleophile.

The following table summarizes the comparative reactivity of this compound and n-butylamine with selected electrophiles.

ElectrophileNucleophileReaction MechanismRelative Rate
Phthalic Anhydriden-ButylamineNucleophilic Acyl SubstitutionToo fast to determine
Phthalic AnhydrideThis compoundNucleophilic Acyl SubstitutionToo fast to determine
trans-2-Decenaln-ButylamineNucleophilic Addition/Elimination-
trans-2-DecenalThis compoundConcurrent formation of multiple products-
Phenyl BenzoateThis compoundNucleophilic Acyl SubstitutionSlow
Ethylene Glycol Dimethacrylaten-ButylamineConjugate Nucleophilic AdditionVery Slow
Ethylene Glycol DimethacrylateThis compoundEmulsion formed, rate not determinedVery Slow

Table based on data from mechanistic studies using NMR spectroscopy. nih.gov

Formation of Sulfides via SN2 Displacement

Sulfides, the sulfur analogues of ethers, can be formed from this compound through a bimolecular nucleophilic substitution (SN2) mechanism. unizin.orgopenstax.org This process involves the conversion of the thiol into its conjugate base, the butanethiolate anion (RS⁻), by treatment with a base like sodium hydride (NaH). unizin.orgpressbooks.pub The resulting thiolate ion is an excellent nucleophile and can readily react with a primary or secondary alkyl halide. unizin.orgopenstax.org In this SN2 reaction, the thiolate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a sulfide (B99878). unizin.orgpressbooks.pub

Because the valence electrons on sulfur are less tightly held and further from the nucleus compared to oxygen, sulfur compounds are generally more nucleophilic than their oxygen counterparts. unizin.orgopenstax.org Consequently, dialkyl sulfides can react further with alkyl halides to form stable trialkylsulfonium ions (R₃S⁺). unizin.orgopenstax.org

Use of Hydrosulfide (B80085) Anion and Thiourea (B124793) as Nucleophiles

The synthesis of this compound itself is commonly achieved via an SN2 reaction involving a suitable sulfur nucleophile and an alkyl halide, such as 1-bromobutane (B133212) or 1-chlorobutane. pressbooks.publibretexts.org Two common nucleophiles for this purpose are the hydrosulfide anion (-SH) and thiourea ((NH₂)₂C=S). libretexts.orglibretexts.org

When the hydrosulfide anion is used, it displaces the halide from the alkyl halide to form the thiol. unizin.orgpressbooks.pub A significant drawback of this method is that the this compound product is also a potent nucleophile (as its thiolate form) and can react with another molecule of the alkyl halide. pressbooks.publibretexts.org This secondary reaction results in the formation of di-n-butyl sulfide as an undesired byproduct, often requiring the use of excess hydrosulfide anion to minimize its formation. unizin.orgpressbooks.pub

To circumvent the issue of sulfide byproduct formation, thiourea is often used as the sulfur nucleophile. openstax.orgpressbooks.publibretexts.org The reaction proceeds in two steps:

Thiourea reacts with the alkyl halide in an SN2 reaction to form an intermediate S-alkylisothiouronium salt. libretexts.orgrsc.org Steric hindrance plays a role, with primary alkyl halides reacting more readily than secondary or tertiary ones. rsc.org

The S-alkylisothiouronium salt is then hydrolyzed with an aqueous base, such as sodium hydroxide, to yield the pure thiol, in this case, this compound. pressbooks.publibretexts.org

This two-step method is generally preferred as it provides a cleaner reaction and a higher yield of the desired thiol. libretexts.orglibretexts.org

Innovative Synthesis Methodologies

Modern synthetic approaches to this compound focus on improving efficiency, selectivity, and environmental footprint through advanced catalytic systems and green chemistry principles.

Catalytic Synthesis Advancements

Significant progress has been made in the catalytic synthesis of this compound. One patented method describes the production of this compound by reacting n-butanol with hydrogen sulfide in the presence of a specialized catalyst blend. google.com This process utilizes a catalyst bed with varying ratios of a hydrotreating catalyst and an alumina (B75360) diluent to selectively produce the mercaptan in a single process step. google.com

Thiol-promoted catalysis has also been explored. In certain acid-catalyzed condensation reactions, such as the reaction of 2-alkylfurans (derived from biomass) with ketones, linear thiols like this compound can act as promoters. osti.gov While this compound is a promoter in this context, the study highlights how different thiols can influence reaction rates, primarily through steric effects. The reaction rate for various thiol promoters decreased in the order: 1-propanethiol (B107717) > this compound > phenylmethanethiol. osti.gov

Furthermore, the catalytic oxidation of this compound is an important industrial process. The kinetics of the liquid phase oxidation of this compound have been investigated using reformulated cobalt phthalocyanine-based catalysts, demonstrating ongoing research into optimizing these catalytic systems. tandfonline.com Supported ionic liquid phase (SCILL) catalysts have also been studied for the oxidative S-S coupling of this compound to produce dibutyl disulfide. researchgate.net

Green Chemistry Practices in Production

Green chemistry principles are increasingly being applied to the synthesis of thiols and their derivatives to reduce environmental impact. One approach involves using water as a solvent and employing microwave assistance to accelerate reactions, thereby saving time and energy. rsc.org An efficient, one-pot synthesis of benzyl (B1604629) alkyl disulfides has been developed using thiourea, alkyl halides, and benzyl thiocyanates in water, which avoids the use of volatile organic solvents. rsc.org

The use of biomass-derived starting materials is another key aspect of green chemistry. Research into the catalytic conversion of biomass-derived compounds, such as 2-alkylfurans, into high-performance lubricant base oils has utilized this compound as a reaction promoter. osti.gov This highlights a move towards integrating renewable feedstocks into chemical production processes that involve thiols.

Interfacial and Surface Chemistry of 1 Butanethiol

Self-Assembled Monolayers (SAMs) of 1-Butanethiol on Gold Surfaces

Self-assembled monolayers (SAMs) of this compound on gold surfaces represent a model system for understanding the fundamental principles of molecular self-organization. The strong interaction between the sulfur headgroup and the gold substrate drives the formation of these highly ordered molecular films. mdpi.comunlp.edu.ar These monolayers are of significant interest for applications in fields such as lithography, corrosion inhibition, and biomimetics due to their well-defined structure and the ability to tailor surface properties. mdpi.comaip.org

The formation of alkanethiol SAMs on gold involves the chemisorption of the thiol molecules, leading to the formation of a robust sulfur-gold bond. mdpi.comunlp.edu.ar This process is self-regulating, typically terminating at a single molecular layer. researchgate.netrsc.org The final structure of the SAM is a result of a delicate balance between the molecule-substrate interaction, intermolecular van der Waals forces, and steric effects. acs.orgnih.gov

On the Au(001) surface, this compound molecules form a commensurate, distorted-hexagonal overlayer, resulting in a c(2x8) molecular lattice. aip.orgaip.org This complex structure is characterized by a specific arrangement of the thiol molecules on a reconstructed gold surface. aip.orgru.nl The formation of this lattice demonstrates the high degree of order that can be achieved in butanethiol SAMs.

In contrast, on the Au(111) surface, which is more commonly studied, alkanethiols typically form a basic (√3 × √3)R30° lattice structure. unlp.edu.aracs.org However, superlattices such as the c(4x2) structure are also observed, which involves a more complex arrangement of the molecules. mdpi.comacs.org For butanethiol on Au(111), a 7x√3 superlattice structure has been reported. acs.org The specific packing structure adopted by the molecules is a result of the interplay between the corrugation of the underlying gold lattice and the intermolecular interactions of the alkyl chains. aip.org

The formation of this compound SAMs on gold is a dynamic process that begins with the adsorption of individual molecules, followed by nucleation and the growth of ordered islands. aip.orgacs.org On the Au(001) surface, the growth proceeds through the formation of compact, anisotropic islands. aip.org This island growth is a key feature of the self-assembly process, leading to the gradual coverage of the substrate.

A significant aspect of this growth mechanism is the migration of gold atoms. The adsorption of butanethiol on the reconstructed Au(001)-(5x20) surface induces a relaxation of the gold surface, which involves the ejection of excess gold atoms. aip.orgaip.org These ejected gold atoms then form adatom islands, contributing to the complex topography of the SAM-covered surface. aip.orgresearchgate.net This phenomenon of gold migration highlights the active role of the substrate in the formation of the monolayer. On Au(111), the formation of alkanethiol adlayers is often accompanied by the appearance of pits, which are one gold atom deep. unlp.edu.ar

The orientation of the this compound molecules within the SAM is crucial for determining the properties of the resulting surface. While a perfectly perpendicular orientation of the S-C bond to the surface is a simplified model, the actual adsorption geometry is more complex. The tilt angle of the alkyl chain with respect to the surface normal, the twist angle of the hydrocarbon chain, and the precession angle are key parameters describing the molecular orientation. unlp.edu.ar

Studies have suggested different hybridization states for the sulfur atom upon adsorption, which would influence the S-C bond angle. acs.org For alkanethiols on gold, the molecules are generally in a standing-up configuration to maximize van der Waals interactions between the alkyl chains. unlp.edu.ar The precise orientation is a balance between maximizing these intermolecular forces and optimizing the bonding of the sulfur headgroup to the gold lattice.

The initial state of the gold surface has a profound impact on the structure of the resulting this compound SAM. The clean Au(001) surface exhibits a (5x20) reconstruction, which is a corrugated, higher-density structure compared to the bulk-terminated (1x1) surface. aip.orgacs.org The adsorption of this compound lifts this reconstruction. aip.orgaip.org

The lifting of the (5x20) reconstruction is accompanied by the ejection of excess gold atoms, which then form new structures at the interface. aip.org Specifically, the ejected gold atoms arrange into a (1x4) missing row structure. aip.orgaip.org This reconstructed interface, rather than a simple bulk-terminated gold surface, serves as the template for the c(2x8) molecular lattice of the butanethiol SAM. aip.org This demonstrates a cooperative process where the adsorbate induces a restructuring of the substrate, which in turn dictates the packing of the molecular monolayer.

The method used to deposit the this compound can influence the formation and final structure of the SAM. The two primary methods are deposition from the gas phase in an ultrahigh vacuum (UHV) environment and deposition from a solution, typically ethanolic. aip.orguni-tuebingen.de Both methods have been shown to produce well-ordered butanethiol SAMs on Au(001). aip.org

While both gas-phase and solution deposition can lead to the same equilibrium structures, the kinetics of SAM formation can differ. uni-tuebingen.de Solution-based methods are generally simpler and more common, but gas-phase deposition in UHV allows for greater control over the purity of the system and enables the use of surface science techniques for in-situ analysis of the growth process. aip.orguni-tuebingen.de Studies have shown that the sample processing history can have significant effects on the final surface topology. acs.org

The study of butanethiol isomers on Au(111) reveals a rich stereochemistry and the manifestation of chirality at the surface. acs.orgnih.gov The use of enantiomerically pure 2-butanethiol (B122982), the smallest unsubstituted chiral alkanethiol, has been instrumental in these investigations. acs.orgnih.gov The resulting SAMs can contain multiple chiral centers, including the carbon atom of the thiol, the sulfur adatom, and the gold atoms of the substrate. acs.orgnih.gov

Steric interactions between the butyl chains are found to be a dominant factor in determining the structure and chirality of the SAM, even outweighing the strong headgroup interactions. acs.orgnih.gov These steric forces can dictate the nature of the sulfur headgroup's binding motif, whether it involves a gold adatom (RS-Au-SR) or direct binding to the gold lattice. acs.orgnih.gov Interestingly, binding without an adatom can lead to large, organizationally chiral domains even when the adsorbate molecule itself is achiral. acs.orgnih.gov

Stereochemistry and Chirality in Butanethiol SAMs on Au(111)

Role of Steric Interactions on SAM Structure and Chirality

Even though butanethiol SAMs exhibit strong head-group interactions, steric forces are the dominant factor in determining the final structure and chirality. uts.edu.auacs.orgnih.gov For instance, the four different isomers of butanethiol produce distinct surface-cell lattices, head-group arrangements, and chirality properties due to their varied steric demands. uts.edu.au Research using enantiomerically pure 2-butanethiol, the smallest unsubstituted chiral alkanethiol, has shown that these steric effects can lead to complex surface stereochemistry, with SAMs containing up to 12 individual carbon, sulfur, or gold chiral centers per surface unit cell. uts.edu.auacs.orgnih.gov Furthermore, binding as a thiolate radical (RS•) can generate large, organizationally chiral domains even when the alkyl group (R) is achiral. uts.edu.auacs.org

Adatom-Bound vs. Directly Bound Thiolate Motifs

Steric interactions not only influence the packing and chirality of butanethiol SAMs but also determine the fundamental nature of the binding motif to the gold substrate. uts.edu.auacs.org Two primary binding arrangements compete: the adatom-bound motif and the directly bound thiolate motif.

The adatom-bound motif, often described as RS•Au(0)S•R, involves the extraction of a gold atom from the substrate, which then binds with two thiolate molecules. uts.edu.aucore.ac.uk This "atomic gold mining" process results in the formation of surface vacancies that can coalesce into pits. core.ac.uk This binding mode is common for linear-chain thiols like this compound. core.ac.uk However, adatom binding tends to result in rectangular plane groups that suppress the long-range expression of chirality. uts.edu.auacs.orgnih.gov

In contrast, the directly bound motif involves the thiolate radical (RS•) binding directly to high-coordination sites on the gold surface, such as face-centered cubic (FCC) or hexagonal close-packed (HCP) sites. uts.edu.auacs.orgnih.gov This type of binding is favored when steric hindrance prevents the formation of the adatom complex. core.ac.uk Direct binding as RS• can produce large, organizationally chiral domains and inhibits the surface pitting intrinsically associated with adatom formation, leading to more regularly structured SAMs. uts.edu.auacs.orgnih.gov In some cases, such as with racemic 2-butanethiol on Au(111), both adatom-bound and directly bound motifs have been observed coexisting within the same ordered SAM, a rare arrangement that allows for unusually high surface coverage. nih.gov

Co-immobilization of this compound in Mixed SAMs

This compound is frequently used as a component in mixed self-assembled monolayers (SAMs), where it is co-immobilized with other, often more complex, functional molecules. tue.nl This technique is employed to create surfaces with tailored properties. A common application is to use this compound as a "spacer" or "diluent" molecule. tue.nl

In one example, a thiol-substituted tris(2-pyridylmethyl)amine (B178826) (tmpa) ligand was co-immobilized with this compound on a gold electrode. tue.nl The purpose of the this compound was to counter the size mismatch between the larger tmpa (B560567) headgroup and its thioalkyl spacer, facilitating a well-ordered mixed SAM. tue.nl The co-immobilization was achieved by immersing the gold electrode in an ethanol (B145695) solution containing a 1:1 molar ratio of the functional ligand and this compound for an extended period. tue.nl This approach allows for the stable anchoring of functional complexes while controlling the density and environment of the active molecules on the surface.

Chemical Interactions with Metal Clusters on Adsorbent Supports

The interaction of this compound with metal clusters supported on porous materials like activated carbon is critical for its removal from gas streams. mdpi.comresearchgate.netnih.gov The process typically involves reactive adsorption, where the thiol chemically binds to the metal sites. mdpi.com

Adsorption Capacity of Metal Oxide-Doped Activated Carbon (Cu, Fe, Zn)

The capacity of adsorbents to capture this compound is significantly enhanced by doping activated carbon (AC) with metal oxides. mdpi.comresearchgate.net A study utilizing granulated activated carbon doped with copper (Cu), iron (Fe), and zinc (Zn) oxides demonstrated varying adsorption capacities for this compound among the three materials. mdpi.comnih.gov The adsorbents were prepared by precipitating metal salts onto the carbon support. mdpi.comresearchgate.netscilit.com

The Fe/AC adsorbent showed the highest adsorption capacity, while the Zn/AC adsorbent had the lowest. mdpi.com Although the Fe/AC adsorbent has a specific surface area only about 2% higher than the Zn/AC adsorbent, its capacity for this compound is approximately 10% greater. mdpi.com This indicates that the adsorption capacity is not solely dependent on surface area but is strongly influenced by the nature and reactivity of the specific metal oxide clusters deposited in the adsorbent's pores. mdpi.com

Table 1: Adsorption Capacity of Metal Oxide-Doped Activated Carbon for this compound

Adsorbent Maximum Adsorption Capacity (cm³/g)
20% Fe/AC 1790
20% Cu/AC 1696
20% Zn/AC Not specified, but ~10% lower than Fe/AC

Data sourced from a study on the reactive adsorption of butanethiol. mdpi.com

Chemisorption Reactions and Activation Energy

The interaction between this compound and metal oxide clusters on activated carbon is characterized as a chemisorption reaction. mdpi.com This process involves the formation of a chemical bond between the adsorbent and the adsorbate. unacademy.com The reaction is highlighted by the interaction between the Brønsted acid of the thiol group and the Lewis acid sites present in the metal oxides (Cu, Fe, Zn). mdpi.com This leads to the formation of a stable superacid structure under the operating conditions. mdpi.com

Studies on the chemical interactions between this compound and Fe and Cu clusters on various supports have shown similar activation energy values, which are characteristic of chemisorption. mdpi.com Given that zinc has a comparable affinity for sulfur, it is expected that Zn-based clusters would exhibit similar activation energy values. mdpi.com The process is considered irreversible, as evidenced by the absence of butenes in the effluent gas, which would be products of a different reaction pathway. mdpi.com Chemisorption is an activated process, meaning it requires a certain amount of energy (activation energy) to proceed, and it typically occurs at elevated temperatures. unacademy.com

Influence of Metal Oxide Cluster Size and Distribution on Adsorption

The size and distribution of metal oxide clusters deposited on the activated carbon support play a crucial role in determining the adsorption capacity for this compound. mdpi.comresearchgate.netnih.gov Characterization of adsorbents doped with Cu, Fe, and Zn oxides revealed variations in the size and shape of the metal oxide clusters, which directly correlated with differences in their adsorption performance. mdpi.comresearchgate.netscilit.com

Research indicates that the adsorbent Fe/AC, which possesses larger crystallite sizes, demonstrates a higher adsorption capacity for this compound compared to the other doped carbons. mdpi.com Conversely, the Zn/AC adsorbent, which features smaller crystallite sizes, exhibits a lower adsorption capacity. mdpi.com This demonstrates that for adsorbents with large specific surface areas, the adsorption capacity is particularly affected by the size of the metal oxide clusters within the pores. mdpi.com The textural characteristics, such as average pore diameter, of the prepared adsorbents were sufficient to exclude diffusional barriers, confirming that the performance differences were attributable to the properties of the metal clusters themselves. mdpi.com

Environmental Fate and Ecotoxicological Studies of 1 Butanethiol

Atmospheric Fate Processes

Once released into the atmosphere, 1-Butanethiol is subject to several degradation pathways that determine its atmospheric lifetime.

In the atmosphere, this compound is expected to exist primarily in the vapor phase due to its high vapor pressure of 45.5 mm Hg at 25°C. nih.gov The primary degradation mechanism for vapor-phase this compound is its reaction with photochemically produced hydroxyl radicals (•OH). nih.gov This reaction leads to the breakdown of the compound in the air. The rate constant for this vapor-phase reaction is estimated to be 5.1 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov

The atmospheric half-life of this compound, which is the time it takes for half of the initial amount of the compound to degrade, is estimated based on its reaction with hydroxyl radicals. For this reaction, the calculated atmospheric half-life is approximately 9 hours. nih.gov Another source estimates the atmospheric half-life to be around 2.9 hours. oecd.org A material safety data sheet provides a longer estimate of 1.6 days. coleparmer.com These estimations indicate a relatively short persistence in the atmosphere.

Table 1: Estimated Atmospheric Half-Life of this compound

Estimated Half-Life Source
9 hours nih.gov
2.9 hours oecd.org
1.6 days coleparmer.com

Direct photolysis, the breakdown of a chemical by direct absorption of sunlight, is not expected to be a significant environmental fate process for this compound. nih.govechemi.com This is because this compound does not absorb light at wavelengths greater than 290 nm, which is the range of sunlight that reaches the Earth's surface. nih.gov

Estimated Atmospheric Half-Lives

Environmental Biodegradation

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the removal of this compound from soil and water environments. This can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Under aerobic conditions, certain microorganisms can utilize this compound as a substrate. One such microorganism is Alcaligenes faecalis, a bacterium commonly found in activated sludge. nih.gov Studies have shown that Alcaligenes faecalis is capable of oxidizing this compound and other low molecular weight mercaptans. nih.gov This indicates that aerobic biodegradation can contribute to the removal of this compound in environments where oxygen and suitable microbial populations are present.

In environments lacking oxygen, such as contaminated aquifers, anaerobic biodegradation can play a role in the fate of this compound. nih.gov A lysimeter study of a contaminated aquifer in Germany, which was supplied with anaerobic leachate, demonstrated a decrease in the concentration of this compound within 5 meters of the source. nih.gov This reduction was attributed to a combination of microbial processes and adsorption. nih.gov This finding suggests that even in the absence of oxygen, microbial communities in aquifers can contribute to the natural attenuation of this compound. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Bioconcentration Potential in Aquatic Organisms

This compound is not expected to significantly bioaccumulate in aquatic organisms. oecd.org The bioconcentration factor (BCF), which indicates the extent of a chemical's accumulation in an organism from the water, has been estimated to be 11. nih.govechemi.com This low BCF value suggests that the potential for bioconcentration in aquatic life is low. nih.govechemi.com The determination of bioconcentration potential is a crucial component in assessing the environmental risk of a substance, with fish being the preferred species for testing. europa.eu If a chemical, like this compound, demonstrates a low potential to bioaccumulate through physicochemical properties, such as a log Kow below 3, further experimental testing may not be required. europa.eu

Ecotoxicity to Aquatic Organisms

While extensive ecotoxicity data is limited, available information suggests that this compound is not highly toxic to aquatic life, particularly considering its likely usage patterns. herts.ac.uk The ecotoxicity of C2-C4 aliphatic thiols, including this compound, is generally similar across fish, invertebrates, and algae. oecd.org These compounds are considered hazardous to the environment, with acute toxicity values for aquatic organisms ranging from less than 1 to 100 mg/L. oecd.org

Acute Toxicity to Fish, Invertebrates, and Algae

Studies on the acute toxicity of this compound have been conducted on various aquatic organisms. For fish, the acute ecotoxicity is considered low. herts.ac.uk In one study, the 96-hour lethal concentration 50 (LC50) for the fathead minnow (Pimephales promelas) was determined to be 6.0 mg/L. For aquatic invertebrates, the 48-hour LC50 for Daphnia magna was found to be 4.5 mg/L. In the case of algae, the 96-hour median effective concentration (EC50) for Selenastrum capricornutum was 7.0 mg/L. Another study reported a 96-hour median inhibitory concentration (IC50) of 1.07 g/L for Pseudokirchneriella subcapitata. dcfinechemicals.com

Acute Ecotoxicity of this compound in Aquatic Organisms

SpeciesEndpointConcentrationExposure Duration
Pimephales promelas (Fathead minnow)LC506.0 mg/L96 hours
Daphnia magnaLC504.5 mg/L48 hours
Selenastrum capricornutumEC507.0 mg/L96 hours
Pseudokirchneriella subcapitataIC501.07 g/L96 hours

Mobility in Soil and Water

The mobility of this compound in the environment is influenced by its physical and chemical properties. It is moderately soluble in water and highly volatile. herts.ac.uk

Estimated Volatilization Half-Lives in Water Bodies

Volatilization is a primary fate process for this compound from water surfaces. nih.govcoleparmer.com This is based on its Henry's Law constant of 4.54 x 10⁻³ atm-cu m/mole. nih.govcharite.de The estimated volatilization half-life for a model river is 3 hours, and for a model lake, it is 4 days. nih.govcharite.de

Soil Mobility and Drainflow

This compound is expected to have moderate mobility in soil. charite.de This is based on an estimated soil adsorption coefficient (Koc) value of 410. nih.govcharite.de Its moderate mobility suggests a potential for leaching in the soil. herts.ac.ukcoleparmer.com

Biochemical and Biological Interactions of 1 Butanethiol

Molecular Interactions in Biological Systems

Thiol Group Reactivity in Biochemical Pathways

The biological activity of 1-butanethiol is largely dictated by the reactivity of its sulfhydryl (-SH) group. In biological systems, this thiol group can participate in a variety of biochemical reactions. The metabolic pathways for simple aliphatic thiols like this compound involve several key transformations. nih.gov

One primary pathway is oxidation. The thiol group can be oxidized to form unstable sulfenic acids (R-SOH), which can be further oxidized into the more stable sulfinic acids (R-SO₂H) and sulfonic acids (R-SO₃H). nih.gov Another significant reaction is S-methylation, a process catalyzed by enzymes such as microsomal thiol methyltransferase. This reaction uses S-adenosyl-l-methionine as a methyl group donor to convert the thiol into its corresponding methyl thioether (sulfide). This sulfide (B99878) can then undergo S-oxidation to produce methyl sulfoxide (B87167) and methyl sulfone, which are often excreted as urinary metabolites. nih.gov

Furthermore, the thiol group of this compound can react with endogenous thiols, most notably glutathione, to form mixed disulfides (R-S-S-G). This reaction, which can be catalyzed by thioltransferases found in both the cytoplasm and microsomes, is reversible; the mixed disulfides can be reduced back to their constituent thiols. nih.gov This thiol-disulfide exchange is a fundamental process in biochemistry, critical for protein structure and function. The ability of thiols to be oxidized to disulfides (R-S-S-R) by mild oxidizing agents like iodine (I₂) and then reduced back to thiols highlights their dynamic role in cellular redox processes. openstax.org

Sulfur Metabolism Studies using Isotopic Labeling (e.g., ¹⁴C, ³⁵S)

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. wikipedia.org For this compound (also known as n-butyl mercaptan), molecules have been synthesized with radioactive isotopes of carbon (¹⁴C) and sulfur (³⁵S) to track their journey through metabolic pathways. nih.govontosight.ai

By introducing ¹⁴C and ³⁵S-labeled this compound into a system, researchers can follow the distribution, transformation, and excretion of the carbon backbone and the sulfur atom independently. ontosight.ai This methodology is crucial for:

Metabolic Pathway Elucidation : Tracing the labeled atoms helps to identify the various metabolites formed, such as the sulfoxides and sulfones generated through oxidation and methylation pathways. nih.govontosight.ai

Toxicology Studies : Following the labeled compound allows researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental in assessing how the body processes the substance and its potential breakdown products. ontosight.ai

Environmental Fate : Labeled compounds can be used to study how this compound behaves in the environment, including its potential for biodegradation by microorganisms. ontosight.ai

The use of radioisotopes like ¹⁴C and ³⁵S provides high sensitivity, allowing for the detection of the compound and its metabolites even at very low concentrations. wikipedia.orgontosight.ai

Chemoreception and Olfactory Mechanisms

Human Olfactory Detection Thresholds

This compound is renowned for its potent and unpleasant odor, often described as skunk-like. wikipedia.orgatamanchemicals.com The human olfactory system is exceptionally sensitive to this compound, capable of detecting it at extremely low concentrations in the air. wikipedia.orghmdb.ca Reported detection thresholds vary slightly across different studies but consistently fall into the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.

The scent is so potent that it is perceptible to most people at concentrations far below levels associated with other physiological effects. wikipedia.orgatamanchemicals.com This high sensitivity serves as a natural warning signal for the presence of the chemical.

Reported Olfactory ThresholdSource
1.4 ppb wikipedia.orgatamanchemicals.comhmdb.ca
As low as 10 ppb wikipedia.orgatamanchemicals.comhmdb.ca
0.0001 ppm - 0.001 ppm (100 - 1,000 ppt) nih.gov
0.0000028 ppm (2.8 ppt) chemicalbook.com
0.0001 - 0.01 ml/m³ publisso.de

Interaction with Olfactory Receptors (Implied)

The perception of this compound's odor begins with its interaction with olfactory receptors (ORs) located on olfactory sensory neurons in the nasal cavity. While the specific human OR that binds this compound has not been definitively deorphanized, research into thiol perception provides strong implications about the nature of this interaction. nih.gov

Studies on mice have successfully identified ORs that respond to butanethiol. Using techniques like phosphorylated S6 ribosomal subunit capture coupled to RNA-sequencing (pS6-IP-Seq), researchers have mapped the responses of hundreds of different mouse ORs to a panel of odorants, including butanethiol. biorxiv.org This work reveals that a single odorant can activate multiple receptors, and a single receptor can respond to multiple odorants, a principle known as combinatorial coding. biorxiv.org

Research also indicates that different classes of ORs may be responsible for detecting thiols. For instance, some human ORs, such as OR2W1 and OR2C1, respond to thiols with five to eight carbon atoms, while some mouse receptors respond to shorter-chain thiols like this compound without requiring a metal cofactor for activation. nih.gov The activation of these specific G-protein coupled receptors initiates a signal transduction cascade, leading to the depolarization of the neuron and the sending of a signal to the brain, which ultimately results in the perception of smell. nih.gov

General Biological Effects at the Organismal Level (Excluding Dosage/Administration and Toxicity Mechanisms)

At the organismal level, this compound exerts several general biological effects, primarily stemming from its intense odor and chemical reactivity. One of the most prominent effects is its action as an animal repellent. herts.ac.uk Due to its powerful and aversive scent, which mimics natural warning odors like those from skunks, this compound is used in commercial products to deter animals such as deer and bears from damaging ornamental plants and trees. openstax.orgherts.ac.uk This demonstrates a clear behavioral effect on other organisms.

In experimental animal studies, exposure to this compound has been observed to have effects on various organ systems. Inhalation studies in rats have indicated that the compound can affect erythrocytes (red blood cells) and have impacts on the lungs and liver. publisso.de It has also been noted that this compound may produce effects on the thyroid and the nervous system. wikipedia.orghmdb.ca These findings point to the compound's ability to interact with and influence major physiological systems within an organism.

Effects on Mammalian Systems (e.g., thyroid, nervous system)

This compound has been observed to interact with mammalian systems, with potential effects on the thyroid and the nervous system. wikipedia.orgnih.gov Exposure to the substance may lead to impacts on these systems. wikipedia.orghmdb.ca

Research indicates that this compound can affect the central nervous system. nih.gov Inhalation may lead to symptoms such as weakness, confusion, dizziness, drowsiness, and headache. wikipedia.org Studies in animal models have demonstrated effects including narcosis, incoordination, and lassitude. nih.gov One area of research explored whether this compound enhances the effect of glycine (B1666218) on alpha1 glycine receptors expressed in Xenopus laevis oocytes, finding that it did enhance the effect, which paralleled in vivo anesthetic potencies in rats. nih.gov

The substance may also have effects on the thyroid gland. nih.govhmdb.ca In laboratory studies involving rats, repeated inhalation exposure over 13 weeks was investigated. oecd.org These studies provide specific concentration levels at which effects were or were not observed. For instance, in a 13-week inhalation study with n-butyl mercaptan, decreased red blood cells were noted for females at concentrations of 70 ppm and 150 ppm. oecd.org The No-Observed-Adverse-Effect Concentration (NOAEC) from this study was determined to be 9 ppm. oecd.org

Developmental toxicity studies have also been conducted. In rats, the NOAEC for both maternal and fetal toxicity was 152 ppm. oecd.org In pregnant mice, while mortality was seen at concentrations of 68 and 152 ppm, no fetal toxicity was observed in the surviving animals. oecd.org Pathological changes involving the liver and kidneys, including cloudy swelling, fatty degeneration, and necrosis, have been noted in animals that survived near-lethal single doses. chemicalbook.com

Study TypeSpeciesExposure RouteConcentration/DoseObserved EffectsReference
13-Week Repeated-Dose ToxicityRatInhalation9 ppmNo-Observed-Adverse-Effect Concentration (NOAEC) oecd.org
13-Week Repeated-Dose ToxicityRatInhalation70 ppmDecreased red blood cells (females, week 12) - Lowest-Observed-Adverse-Effect Concentration (LOAEC) oecd.org
13-Week Repeated-Dose ToxicityRatInhalation150 ppmDecreased red blood cells (females, weeks 6 & 12) oecd.org
Developmental ToxicityRatInhalation152 ppmNOAEC for maternal and fetal toxicity oecd.org
Developmental ToxicityMouseInhalation68 ppmNOAEC for developmental toxicity in survivors; maternal mortality observed oecd.org

Role in Animal Repellents and Defoliants

This compound is utilized in agricultural and pest control applications due to its potent odor and chemical properties. herts.ac.ukprocurementresource.com It serves as a chemical intermediate in the production of cotton defoliants. wikipedia.orgataman-chemicals.comindiamart.com Defoliants are substances used to remove leaves from plants, which can facilitate harvesting.

The compound's extremely foul-smelling odor makes it an effective animal repellent. herts.ac.uk Its scent is detectable by the human nose at concentrations as low as 10 parts per billion. wikipedia.orgchemeurope.com This powerful odor is leveraged to protect ornamental plantings, shrubs, and trees from damage by foraging animals such as deer and bears. herts.ac.ukresearchgate.net

A common misconception is that this compound is a primary component of skunk defensive spray. researchgate.net While its odor is often described as "skunk-like," and it is structurally similar to compounds in the spray, chemical analyses have shown it is not actually present. wikipedia.orgchemicalbook.comataman-chemicals.comresearchgate.net The main odorous constituents in the secretion of the striped skunk (Mephitis mephitis) are other thiols, such as (E)-2-butene-1-thiol and 3-methyl-1-butanethiol (B42731). researchgate.net Research on predator odor components has shown that related compounds like 3-methyl-1-butanethiol can elicit significant aversive behavioral responses in mice, suggesting that prey species recognize specific thiol compounds as predator cues. diva-portal.org The strong, repellent odor of this compound is also the reason for its use in prank items like "stink bombs". wikipedia.orgataman-chemicals.com

Applications in Advanced Materials and Nanotechnology

Surface Modification of Gold Nanostructures

1-Butanethiol is a prominent organosulfur compound utilized in nanotechnology for the surface modification of gold (Au) nanostructures, such as nanoparticles (AuNPs) and nanorods (AuNRs). nih.govresearchgate.net This surface functionalization is a critical step in the development of advanced materials, particularly for applications in sensing and catalysis. taylorandfrancis.comconicet.gov.ar The process involves the self-assembly of this compound molecules onto the gold surface, forming a dense, organized monolayer. csic.es This modification alters the surface chemistry and physical properties of the gold nanostructures, enabling their use in various technological applications. conicet.gov.aruts.edu.au Thiol reactions with gold are widely exploited in both the synthesis and surface functionalization of Au nanoparticles. nih.gov

The efficacy of this compound as a surface modifying agent for gold nanostructures stems from the formation of a strong, stable covalent bond between the sulfur atom of the thiol group and the gold atoms on the nanoparticle surface. nih.govnih.gov This Au-Sulfur (Au-S) bond is a result of a soft-soft interaction, a principle of Hard and Soft Acids and Bases (HSAB) theory. nih.gov

The formation of this bond has been confirmed through various spectroscopic techniques. For instance, Raman spectroscopy reveals the disappearance of the S-H vibrational peak (typically around 2575 cm⁻¹) upon the adsorption of this compound onto gold nanoparticles, which is direct evidence of the cleavage of the S-H bond and the formation of the Au-S linkage. acs.org X-ray Photoelectron Spectroscopy (XPS) further corroborates this by showing a distinct Au 4f doublet attributable to Au⁺, which is indicative of the Au-S bond. acs.org Theoretical simulations and experimental observations suggest that the strong interaction between sulfur and gold can lead to significant surface disorder on the nanoparticle, including the formation of gold adatoms. csic.es This robust and spontaneous bond formation allows for the creation of stable, functionalized gold nanostructures suitable for further applications. uts.edu.au

The modification of gold nanostructure surfaces with this compound has a direct and measurable impact on their unique optical properties, specifically their Localized Surface Plasmon Resonance (LSPR). researchgate.netnih.gov LSPR is the collective oscillation of conduction electrons in the metal nanoparticle, excited by light of a specific wavelength. rsc.org This phenomenon results in a strong absorption and scattering peak in the nanoparticle's extinction spectrum, the position of which is highly sensitive to the local refractive index at the nanoparticle's surface. rsc.org

When this compound molecules adsorb onto the surface of a gold nanostructure, they form a dielectric layer that increases the local refractive index. researchgate.net This change in the local environment causes a shift in the LSPR peak to a longer wavelength (a redshift). researchgate.netresearchgate.net The magnitude of this shift is dependent on the surface coverage and the properties of the adsorbed molecule. For example, the addition of an excess of this compound to a solution of 16 nm gold nanoparticles has been shown to induce a significant redshift of 42 nm in the LSPR peak, indicating substantial surface modification. researchgate.net This sensitivity of the LSPR peak to surface binding events is the fundamental principle behind LSPR-based sensing, allowing for the label-free detection of molecules. nih.govrsc.org

Advanced LSPR sensing techniques have moved beyond simply tracking the maximum peak shift to more sophisticated analysis of the LSPR spectral shape for improved sensitivity. nih.govresearchgate.net Research has demonstrated that analyzing the inflection points (IFs) of the LSPR scattering spectrum can offer higher detection sensitivity for the chemisorption of molecules like this compound compared to the conventional method of monitoring the peak maximum. nih.gov

A study utilizing single gold nanorods (AuNRs) of varying aspect ratios (AR) investigated the detection sensitivity for this compound by monitoring both the LSPR peak maximum and the inflection points on the low-energy (long-wavelength) side of the scattering peak. nih.govresearchgate.net The results consistently showed that the energy shift at the inflection point was significantly greater than the shift at the peak maximum upon the adsorption of this compound. This enhanced sensitivity at the inflection point is attributed to the shape change of the LSPR peak induced by the increase in the local refractive index upon chemisorption. nih.gov

For single AuNRs with an aspect ratio of 3.5, the LSPR scattering peak maximum shifted from 1.67 eV to 1.58 eV after adsorption of this compound. nih.gov This demonstrates the measurable response to the surface modification. The improved sensitivity using the inflection point method highlights its potential for developing more precise and reliable LSPR-based sensors. nih.govresearchgate.net

Interactive Data Table: LSPR Peak Shifts of Single Gold Nanorods (AR 2.4) upon Alkanethiol Adsorption nih.gov

AdsorbatePeak Maximum (B) Shift (meV)Inflection Point (A) Shift (meV)Inflection Point (C) Shift (meV)
This compound 307060
1-Hexanethiol 408070

This table summarizes the energy shifts observed at the LSPR peak maximum (Point B) and the low-energy (Point A) and high-energy (Point C) inflection points for a single gold nanorod (Aspect Ratio 2.4) after the chemisorption of this compound and 1-Hexanethiol. The data shows a greater shift at the inflection points, indicating higher sensitivity. nih.gov

Q & A

Basic: What experimental methods are used to determine the molecular structure and purity of 1-butanethiol?

To confirm the molecular structure, researchers employ spectroscopic techniques such as infrared (IR) spectroscopy (to identify thiol-group vibrations at ~2550 cm⁻¹) and mass spectrometry (to observe fragmentation patterns, e.g., base peak at m/z 90 for the molecular ion ). Purity is assessed via gas chromatography (GC) with sulfur-selective detectors (e.g., sulfur chemiluminescence), which can resolve trace impurities (<0.1%) using columns like DB-5 (Kovats retention index: ~721–729) . For structural validation, 3D molecular visualization tools (e.g., ball-and-stick models) and quantum chemical calculations (DFT for bond angles/rotational barriers) are recommended .

Basic: What are the critical thermodynamic properties of this compound, and how are they measured?

Key thermodynamic parameters include:

PropertyValueMethodReference
Boiling point371 KStatic equilibrium
Critical temp. (Tc)569.2–570.1 KDifferential scanning calorimetry
ΔvapH° (vaporization enthalpy)36.5–36.7 kJ/molCalorimetry
Critical density (ρc)3.08 mol/LVolumetric analysis

These values are derived from static equilibrium measurements and calorimetric techniques , with uncertainties reported by NIST .

Advanced: How can researchers resolve contradictions in reported thermodynamic data (e.g., critical temperature discrepancies)?

Discrepancies in parameters like Tc (e.g., 569.2 K vs. 570.1 K) arise from differences in experimental setups (e.g., calibration standards, pressure control). To validate

  • Use multiple independent methods (e.g., calorimetry, gas saturation).
  • Cross-reference with predictive models (e.g., QSPR or Cubic-Plus-Association EoS) .
  • Validate purity (>99%) via GC-MS to exclude impurities affecting measurements .
  • Consult NIST Standard Reference Data for certified values .

Advanced: How to design vapor-liquid equilibrium (VLE) experiments for this compound in ternary systems?

A static-analytic method is recommended for VLE measurements:

  • Use a high-pressure cell with precise temperature control (e.g., 303–368 K).
  • Maintain system pressure (1–9 MPa) via inert gases like CH₄ .
  • Analyze phases using gas chromatography with sulfur-selective detectors.
  • Model results using the Cubic-Plus-Association (CPA) EoS , which predicts ternary interactions (e.g., 1-propanethiol + this compound + CH₄) without adjustable parameters .

Advanced: What mechanisms govern this compound adsorption in environmental remediation studies?

Adsorption on materials like core-shell activated carbon (CSAC) involves:

  • Physisorption : Dominant at low temperatures (25–50°C) via van der Waals interactions.
  • Chemisorption : Thiol group (-SH) binding to metal oxides (e.g., Zn) in adsorbents .
  • Competitive effects from other sulfur compounds (e.g., methyl disulfide) reduce efficiency, requiring temperature-programmed desorption (TPD) for mechanistic analysis .

Advanced: How are force field parameters optimized for molecular simulations of this compound?

Force fields (e.g., OPLS, TraPPE) are parametrized using:

  • Experimental liquid densities and vapor pressures across temperatures (e.g., 303–368 K).
  • Multifidelity Gaussian processes to bridge gaps between simulation and experimental data .
  • Validation via shear viscosity predictions , achieving <5% deviation from empirical values .

Advanced: What chromatographic methods ensure accurate quantification of trace this compound in complex mixtures?

  • GC with sulfur chemiluminescence detection (SCD) : Detects sulfur-specific compounds at ppb levels.
  • Column: DB-5 (60–120°C isothermal), achieving RSD <1.9% for retention indices .
  • Internal standards (e.g., diphenyl sulfide) correct for detector drift .

Advanced: How to synthesize and characterize this compound derivatives for functional materials?

  • Thiol-disulfide exchange : React with electrophiles (e.g., alkyl halides) to form thioethers .
  • Characterization :
    • NMR : δ ~1.3–1.6 ppm (CH₂ groups), δ ~1.0 ppm (terminal CH₃).
    • X-ray crystallography : Confirm bond lengths (C-S: ~1.81 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.